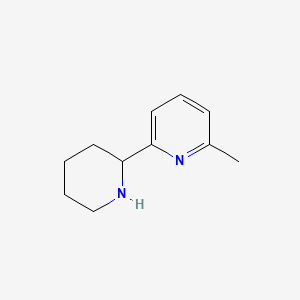
2-Methyl-6-(piperidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a piperidine ring at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(piperidin-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylpyridine with piperidine under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. The process often requires careful control of temperature and solvent choice to optimize the reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure consistent quality and yield. The use of advanced catalysts and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
2-Methyl-6-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted pyridine derivatives .
科学研究应用
2-Methyl-6-(piperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of 2-Methyl-6-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction mechanisms that lead to various biological effects .
相似化合物的比较
Similar Compounds
- 2-Methyl-6-(piperidin-2-yl)methylpyridine
- 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine
- 2,6-Dihydroxyisonicotinic acid derivatives
Uniqueness
2-Methyl-6-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required .
生物活性
2-Methyl-6-(piperidin-2-yl)pyridine is a nitrogen-containing heterocyclic compound notable for its pharmacological potential. The compound features a pyridine ring substituted with a methyl group and a piperidine moiety, which influences its biological activity and interactions with various biological targets. This article reviews the current understanding of its biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Notable areas of investigation include:
- Serotonergic Activity : The compound has shown significant affinity for 5-HT1A receptors, suggesting potential utility in treating anxiety, depression, and other serotonergic dysfunctions .
- Antiproliferative Effects : Studies have indicated that derivatives of pyridine compounds can exhibit antiproliferative activity against various cancer cell lines, including HeLa and A549 cells . The IC50 values for these activities provide insights into the compound's effectiveness.
- Antimicrobial and Anticancer Properties : Preliminary investigations suggest that this compound may possess antimicrobial and anticancer properties, although specific data on these activities remains limited .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that:
- Binding Affinity : Interaction studies have focused on the compound's binding affinity with various biological targets, which is crucial for elucidating its pharmacodynamics .
- Cellular Interactions : The structural characteristics of the compound facilitate interactions with cellular components, enhancing its ability to inhibit cell growth in cancer models .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique biological activity profile of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylpyridine | Methyl group on the pyridine ring | Lacks piperidine moiety |
| 4-Piperidinylpyridine | Piperidine at position 4 of pyridine | Different position affects reactivity |
| 3-Pyridylpiperazine | Piperazine instead of piperidine | Alters biological activity due to structural change |
| 3-Methylpyridazine | Methyl group at position 3 | Exhibits different reactivity patterns |
This table illustrates how the positioning of functional groups impacts the biological activities of these compounds.
Case Studies
Recent studies have explored the antiproliferative activity of pyridine derivatives, emphasizing structure-activity relationships (SAR). For instance:
-
Antiproliferative Activity : A study demonstrated that certain functional groups significantly improved antiproliferative activity against cancer cell lines. The introduction of hydroxyl (-OH) groups was found to lower IC50 values significantly .
- IC50 Values :
- Compound A: IC50 = 0.058 μM (against HeLa)
- Compound B: IC50 = 0.035 μM (against MCF-7)
- IC50 Values :
These findings underscore the importance of chemical modifications in enhancing biological efficacy.
属性
CAS 编号 |
22070-09-3 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC 名称 |
2-methyl-6-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-5-4-7-11(13-9)10-6-2-3-8-12-10/h4-5,7,10,12H,2-3,6,8H2,1H3 |
InChI 键 |
ZOICOXBABKIEDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2CCCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















